molecular formula C2H3ClO B048357 Acetyl chloride-13C2 CAS No. 89186-79-8

Acetyl chloride-13C2

Cat. No. B048357
CAS RN: 89186-79-8
M. Wt: 80.48 g/mol
InChI Key: WETWJCDKMRHUPV-ZDOIIHCHSA-N
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Patent
US08088788B2

Procedure details

To a round-bottomed flask containing 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propan-1-ol (88.15 g) was added dichloromethane (DCM, 600 mL) followed by triethylamine (38 mL, 270.8 mmol) and the solution was stirred for 5 minutes. In a separate flask a solution of acetyl chloride (14.4 mL, 202.5 mmol) in dichloromethane (300 mL) was prepared. The acetyl chloride solution was added to the reaction mixture in a dropwise fashion. The reaction was stirred at ambient temperature for 4 h. Additional acetyl chloride (2.8 mL in DCM (50 mL)) was added and the reaction mixture was stirred at ambient temperature overnight. At this time additional acetyl chloride (1.4 mL in dichloromethane (25 mL)) was added and the reaction was stirred at ambient temperature for 1 h. Additional dichloromethane (200 mL) was then added and the reaction was transferred to a separatory funnel. The organic layer was washed with water (2×800 mL) and brine (1×800 mL). The organic layer was separated, dried (MgSO4), filtered, and the solvent evaporated to afford 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propyl acetate (60.8 g) as a bright yellow solid.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
88.15 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:15][CH2:16][CH2:17][CH2:18][OH:19])=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:27]([Cl:30])(=[O:29])[CH3:28]>ClCCl>[C:27]([Cl:30])(=[O:29])[CH3:28].[C:27]([O:19][CH2:18][CH2:17][CH2:16][NH:15][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Br:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
88.15 g
Type
reactant
Smiles
BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])NCCCO
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Six
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with water (2×800 mL) and brine (1×800 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 202.5 mmol
AMOUNT: VOLUME 14.4 mL
Name
Type
product
Smiles
C(C)(=O)OCCCNC1=C(C=NC2=CC(=CC=C12)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 60.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088788B2

Procedure details

To a round-bottomed flask containing 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propan-1-ol (88.15 g) was added dichloromethane (DCM, 600 mL) followed by triethylamine (38 mL, 270.8 mmol) and the solution was stirred for 5 minutes. In a separate flask a solution of acetyl chloride (14.4 mL, 202.5 mmol) in dichloromethane (300 mL) was prepared. The acetyl chloride solution was added to the reaction mixture in a dropwise fashion. The reaction was stirred at ambient temperature for 4 h. Additional acetyl chloride (2.8 mL in DCM (50 mL)) was added and the reaction mixture was stirred at ambient temperature overnight. At this time additional acetyl chloride (1.4 mL in dichloromethane (25 mL)) was added and the reaction was stirred at ambient temperature for 1 h. Additional dichloromethane (200 mL) was then added and the reaction was transferred to a separatory funnel. The organic layer was washed with water (2×800 mL) and brine (1×800 mL). The organic layer was separated, dried (MgSO4), filtered, and the solvent evaporated to afford 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propyl acetate (60.8 g) as a bright yellow solid.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
88.15 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:15][CH2:16][CH2:17][CH2:18][OH:19])=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:27]([Cl:30])(=[O:29])[CH3:28]>ClCCl>[C:27]([Cl:30])(=[O:29])[CH3:28].[C:27]([O:19][CH2:18][CH2:17][CH2:16][NH:15][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Br:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
88.15 g
Type
reactant
Smiles
BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])NCCCO
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Six
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with water (2×800 mL) and brine (1×800 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 202.5 mmol
AMOUNT: VOLUME 14.4 mL
Name
Type
product
Smiles
C(C)(=O)OCCCNC1=C(C=NC2=CC(=CC=C12)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 60.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.